tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: is a chemical compound with the molecular formula C14H17N3O3 It is a derivative of quinazoline, a heterocyclic compound known for its wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves the reaction of 6-amino-4-oxo-3,4-dihydroquinazoline with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
Comparison:
- tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: This compound has a bromine atom instead of an amino group, which can significantly alter its reactivity and biological activity.
- tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate: This compound contains a thioxo group, which can influence its chemical properties and potential applications.
Uniqueness: tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of both an amino group and a tert-butyl ester group, which provide versatility in chemical modifications and potential biological activities .
Properties
CAS No. |
1122474-81-0 |
---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.